molecular formula C21H29BrN6O2S B10940757 2-({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

2-({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

Cat. No.: B10940757
M. Wt: 509.5 g/mol
InChI Key: PHANBGVCAJCMPG-UHFFFAOYSA-N
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Description

2-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring, a benzoyl group, and a morpholinopropyl hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, which can be synthesized by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions . The benzoyl group is then introduced through a Friedel-Crafts acylation reaction. Finally, the morpholinopropyl hydrazinecarbothioamide moiety is attached via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the bromine atom with various functional groups .

Mechanism of Action

The mechanism of action of 2-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C21H29BrN6O2S

Molecular Weight

509.5 g/mol

IUPAC Name

1-[[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C21H29BrN6O2S/c1-15-19(22)16(2)28(26-15)14-17-5-3-6-18(13-17)20(29)24-25-21(31)23-7-4-8-27-9-11-30-12-10-27/h3,5-6,13H,4,7-12,14H2,1-2H3,(H,24,29)(H2,23,25,31)

InChI Key

PHANBGVCAJCMPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NNC(=S)NCCCN3CCOCC3)C)Br

Origin of Product

United States

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